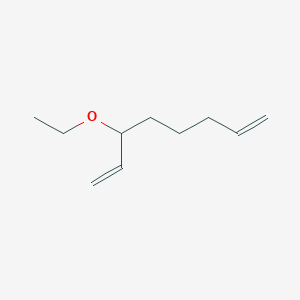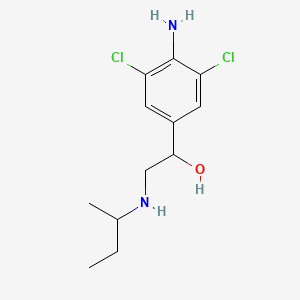
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol is a chemical compound known for its applications in various fields, including medicine and organic synthesis. It is commonly referred to as Clenbuterol in the pharmaceutical industry .
Métodos De Preparación
The synthesis of 4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol involves several steps:
Reduction: The precursor compound, 4-amino-3,5-dichloroacetophenone, is reduced using a reducing agent such as sodium borohydride.
Chlorination and Bromination: The reduced compound undergoes chlorination and bromination to introduce the necessary halogen atoms.
Condensation: The halogenated intermediate is then condensed with 1-methylpropylamine.
Reduction: The final step involves another reduction to yield the target compound.
Análisis De Reacciones Químicas
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol undergoes various chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicine: It is used as a bronchodilator for treating respiratory conditions like asthma.
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Biochemistry: It is used in studies involving β2-adrenergic receptors.
Mecanismo De Acción
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol acts as a β2-adrenergic receptor agonist. It binds to these receptors, leading to the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP). This results in the relaxation of smooth muscles, particularly in the bronchi, making it effective as a bronchodilator .
Comparación Con Compuestos Similares
Similar compounds include:
Clenbuterol: Known for its bronchodilator properties.
Salbutamol: Another β2-adrenergic receptor agonist used for similar medical applications.
Terbutaline: Used for treating asthma and other respiratory conditions.
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol is unique due to its specific molecular structure, which provides a distinct profile of activity and stability compared to other similar compounds.
Propiedades
Número CAS |
38339-15-0 |
|---|---|
Fórmula molecular |
C12H18Cl2N2O |
Peso molecular |
277.19 g/mol |
Nombre IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(butan-2-ylamino)ethanol |
InChI |
InChI=1S/C12H18Cl2N2O/c1-3-7(2)16-6-11(17)8-4-9(13)12(15)10(14)5-8/h4-5,7,11,16-17H,3,6,15H2,1-2H3 |
Clave InChI |
KWXMOWUQCHEWJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


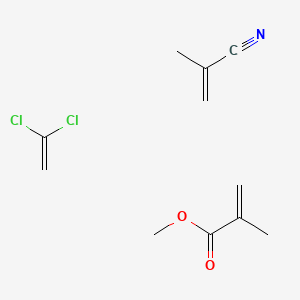
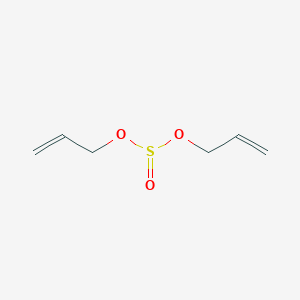
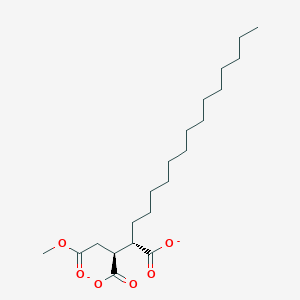
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)
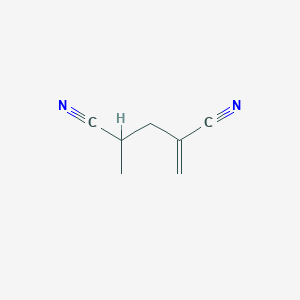
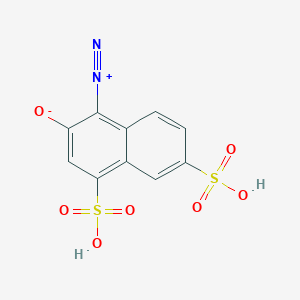
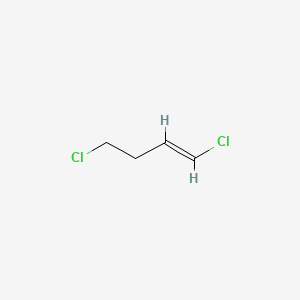
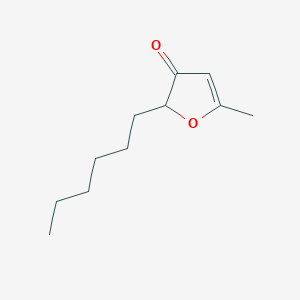
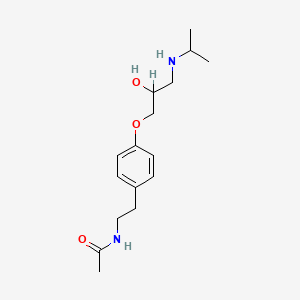
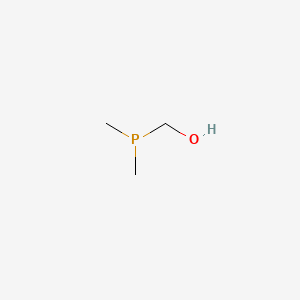
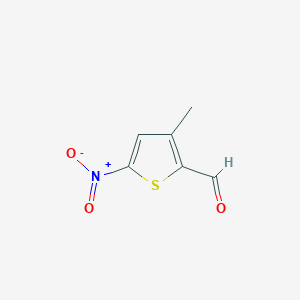

![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
